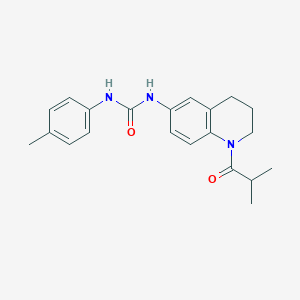

![molecular formula C22H25N3O2 B2964504 5-甲基-N-(4-甲苯基)-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1775357-60-2](/img/structure/B2964504.png)

5-甲基-N-(4-甲苯基)-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

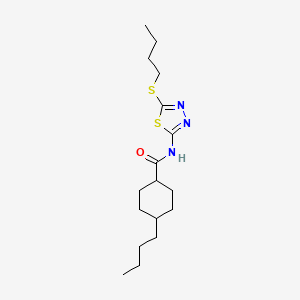

Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthesis of quinazoline 3-oxides and their derivatives has been particularly noted .Molecular Structure Analysis

The character of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, phenyltriazole and 2-amioquinazoline hybrids with a nitrophenyl substituent and a rigid cyclic system on the quinazoline ring have been found to exhibit high cytotoxicity .Chemical Reactions Analysis

Quinazoline derivatives have been noted for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, the hydrogenation of 3-substituted 4(3H)-quinazolinones has been performed with palladium and platinum oxide to give the 1,2-dihydro derivatives .科学研究应用

合成和生物学特性

研究探索了相关化合物的合成和生物活性,突出了它们在药物化学中的潜力。例如,特定氨基酯和己内酰胺在三氯氧磷存在下的相互作用导致了表现出抗肿瘤和抗单胺氧化酶 (MAO) 特性的化合物。这表明了一条开发具有癌症治疗和神经系统疾病潜在应用的新型治疗剂的途径 (Маркосян et al., 2006).

抗菌剂

新型化合物的(包括具有三唑和喹唑啉部分的化合物)的设计和合成已证明对大肠杆菌、金黄色葡萄球菌和白色念珠菌等主要病原体具有抗菌活性。这突出了这些化合物在解决抗生素耐药性和开发新的抗菌疗法中的潜力 (Pokhodylo et al., 2021).

抗肿瘤活性

喹唑啉-4-酮衍生物因其抗肿瘤活性而受到研究,其中一些对各种癌细胞系显示出显着的细胞毒性作用。这表明它们作为开发新的癌症治疗药物的先导的潜力。例如,喹唑啉-4-酮抗肿瘤剂 CB30865 的水溶性类似物已证明具有很高的生长抑制活性和新的生化特性 (Bavetsias et al., 2002).

抗惊厥活性

喹唑啉酮衍生物的研究也显示了在抗惊厥药开发中的前景。一系列基于抗惊厥活性基本结构特征设计的新型喹唑啉-4(3H)-酮表现出良好的疗效,突出了它们作为一类新型抗惊厥剂的潜力 (Noureldin et al., 2017).

作用机制

Target of Action

The primary targets of 5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide are Tankyrase (TNKS) enzymes , specifically TNKS-1 and TNKS-2 . These enzymes play vital roles in cellular processes, making them suitable targets, especially in cancer .

Mode of Action

This inhibition can lead to changes in cellular processes, potentially disrupting the growth and proliferation of cancer cells .

Result of Action

Given its target, it is likely that the compound disrupts cellular processes related to cell growth and proliferation, potentially leading to the death of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-N-(4-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-7-10-17(11-8-15)23-21(26)16-9-12-18-19(14-16)24(2)20-6-4-3-5-13-25(20)22(18)27/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASMYGMVGTYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)

![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)